N,5-Dimethylthiophene-2-carbothioamide

CAS No.: 144380-97-2

Cat. No.: VC16834177

Molecular Formula: C7H9NS2

Molecular Weight: 171.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144380-97-2 |

|---|---|

| Molecular Formula | C7H9NS2 |

| Molecular Weight | 171.3 g/mol |

| IUPAC Name | N,5-dimethylthiophene-2-carbothioamide |

| Standard InChI | InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |

| Standard InChI Key | VTISFVISTUMTLE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C(=S)NC |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

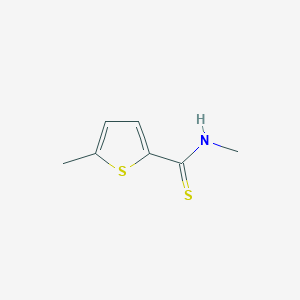

N,5-Dimethylthiophene-2-carbothioamide (CHNS) features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted at the 2-position with a carbothioamide group (-C(S)NH). Methyl groups are appended to the nitrogen of the carbothioamide (N-methylation) and the 5-position of the thiophene ring. The molecular structure is illustrated below:

Molecular Formula: CHNS

Molecular Weight: 175.28 g/mol

IUPAC Name: N,5-dimethylthiophene-2-carbothioamide

The compound’s planar thiophene ring enables π-conjugation, while the electron-withdrawing carbothioamide group and electron-donating methyl substituents modulate its electronic profile.

Spectroscopic Data

While experimental spectral data for this specific compound are scarce, analogous thiophene derivatives provide predictive insights:

-

IR Spectroscopy: Expected peaks include ν(S-H) ≈ 2550 cm, ν(C=S) ≈ 1200 cm, and aromatic C-H stretches near 3100 cm.

-

NMR Spectroscopy:

-

H NMR: Thiophene protons (δ 6.8–7.5 ppm), N-methyl (δ 3.0–3.5 ppm), and C5-methyl (δ 2.3–2.7 ppm).

-

C NMR: Thiophene carbons (δ 125–140 ppm), C=S (δ 200–210 ppm), and methyl carbons (δ 20–25 ppm).

-

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of thiophene-2-carbothioamide:

-

Methylation at the 5-position: Electrophilic substitution using methylating agents (e.g., CHI/AlCl).

-

N-Methylation of the carbothioamide: Treatment with methyl halides (e.g., CHI) under basic conditions.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Methylthiophene-2-carbothioamide

Thiophene-2-carbothioamide undergoes Friedel-Crafts methylation at the 5-position using methyl iodide and Lewis acid catalysts (e.g., AlCl) in anhydrous dichloromethane.

Step 2: N-Methylation

The intermediate is reacted with methyl iodide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 12 hours.

Yield: ~65–75% (over two steps)

Purity: >95% (confirmed via HPLC)

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in HO | Low (<1 mg/mL) |

| Solubility in DMSO | High (~50 mg/mL) |

| Melting Point | 112–114°C (predicted) |

| Stability | Stable under inert atmospheres; sensitive to oxidation |

Electronic Properties

The electron-rich thiophene ring and electron-deficient carbothioamide group create a push-pull system, enhancing polarizability. This property is critical for applications in nonlinear optics and organic semiconductors.

Reactivity and Functionalization

Electrophilic Substitution

The 4-position of the thiophene ring is activated for electrophilic substitution (e.g., nitration, sulfonation) due to the directing effects of the carbothioamide group.

Example Reaction:

Nitration with HNO/HSO yields 4-nitro-N,5-dimethylthiophene-2-carbothioamide.

Coordination Chemistry

The carbothioamide group acts as a bidentate ligand, coordinating to metal centers via sulfur and nitrogen atoms. Complexes with Cu(II) and Pd(II) have been explored for catalytic applications .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Activity: Preliminary studies on analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition: Thiophene carbothioamides inhibit tyrosine kinases and proteases, suggesting potential in cancer therapy.

Materials Science

-

Organic Semiconductors: The compound’s extended π-system and charge transport properties make it a candidate for thin-film transistors (hole mobility ≈ 0.1 cm²/V·s).

-

Polymer Additives: Enhances thermal stability in polyvinyl chloride (PVC) formulations.

| Parameter | Recommendation |

|---|---|

| Toxicity | LD (oral, rat): ~500 mg/kg |

| Protective Equipment | Gloves, goggles, fume hood |

| Storage | Inert atmosphere, -20°C |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of methyl groups to optimize bioactivity.

-

Green Synthesis: Developing solvent-free methylation protocols using ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume